N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-7-5-6-8-12(11)14(18)16-10-9-13(17)15(2,3)4/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZIZLJFDOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The following table summarizes critical differences between N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide and selected analogs:
Physicochemical Properties
- Solubility: Hydroxy and dimethyl groups enhance solubility in polar solvents (e.g., methanol, DMF) compared to non-polar analogs .
- Melting Points: Anthraquinone derivatives (e.g., 216–218°C for compound 6h ) exhibit higher melting points due to rigid aromatic systems, whereas alkyl-substituted benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) have lower melting points (~120–150°C) .
- Spectroscopic Data :
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 219.30 g/mol
- Functional Groups : Hydroxy group (-OH), Amide group (-C(=O)N-)
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy and amide moieties are crucial for binding, leading to modulation of biological pathways. The compound has been shown to inhibit enzyme activity and alter receptor signaling, which can result in various therapeutic effects, including anti-inflammatory and analgesic properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models. It significantly inhibits the production of pro-inflammatory cytokines like interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α) in activated microglial cells .
- Analgesic Properties : Preliminary studies suggest that the compound may act as an analgesic by modulating pain pathways through sodium channel blockade.
- Neuroprotective Effects : In vitro studies have shown that it can protect neuronal cells from damage induced by inflammatory stimuli, potentially offering therapeutic benefits in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β and TNF-α production | |
| Analgesic | Blockade of sodium channels | |
| Neuroprotective | Protection against neuroinflammation |
Case Studies
- Neuroinflammation Study : A study investigated the effects of this compound on LPS-stimulated BV-2 microglial cells. Results showed a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokine levels, indicating its potential as a neuroprotective agent against inflammation-related neuronal damage .
- Sodium Channel Blocking Activity : Another study assessed the compound's ability to block sodium channels. It demonstrated moderate activity in inhibiting these channels, suggesting potential applications in pain management therapies.
Q & A
Q. What are the optimal synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide?
Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acids and amines. For This compound, a plausible route includes:
Step 1 : Activation of 2-methylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an active ester intermediate.
Step 2 : Reaction with 3-hydroxy-4,4-dimethylpentylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane (DCM) at 0–25°C.
Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Q. Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize solvent polarity to improve yield (e.g., DMF for sterically hindered substrates).
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- 1H/13C NMR :
- Expected signals: Aromatic protons (δ 6.8–7.8 ppm), amide NH (δ 8.0–10.0 ppm), and hydroxyl proton (δ 1.5–5.0 ppm, depending on hydrogen bonding).
- Example: In structurally similar benzamides, the methyl group on the pentyl chain appears at δ 1.2–1.4 ppm .
- HRMS (ESI) : Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .
Q. What strategies ensure the compound’s stability during storage?
Methodological Answer :
- Storage Conditions :
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Use mass spectrometry to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across assays?
Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Strategies include:
Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods .
Solvent Controls : Test DMSO’s effect on cell viability (≤0.1% v/v recommended) .
Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
Case Study : In a benzamide derivative, conflicting IC50 values in cancer cell lines were traced to differences in ATP concentrations in viability assays .
Q. What computational approaches predict this compound’s pharmacokinetics?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., serotonin receptors) using GROMACS or AMBER. Focus on hydrogen bonding between the hydroxyl group and Glu/Asp residues .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- LogP (target: 2–4 for optimal blood-brain barrier penetration).
- CYP450 inhibition risk (e.g., CYP3A4) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer :
- Hydroxyl Group Modification : Replace the 3-hydroxy group with methoxy to assess impact on solubility and receptor affinity.
- Methyl Substituents : Compare 4,4-dimethylpentyl vs. linear pentyl chains to evaluate steric effects on bioactivity .
- Bioisosteres : Substitute the benzamide with thiazole rings to enhance metabolic stability .
Case Study : In N-[4-(butan-2-yl)phenyl]-2-methylbenzamide, replacing the butan-2-yl group with cyclopropyl improved antimicrobial activity by 10-fold .
Q. What in vivo models are suitable for studying this compound’s pharmacological effects?
Methodological Answer :
- Acute Toxicity : Use OECD Guideline 423 in Sprague-Dawley rats (dose range: 50–500 mg/kg).
- Neurobehavioral Studies : Employ forced swim tests (FST) in mice to assess antidepressant potential via serotonin modulation .
- Pharmacokinetics : Conduct cassette dosing in rodents with LC-MS/MS quantification of plasma concentrations .
Q. Key Metrics :
- Target AUC (0–24h): >500 ng·h/mL for therapeutic efficacy.
- Half-life (t1/2): >4 hours for sustained action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
